molecular formula C19H12Cl3N3O3S B391855 [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate

[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate

Cat. No.: B391855
M. Wt: 468.7g/mol
InChI Key: VRQPTWFTZICNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of multiple functional groups, including trichloro, benzenesulfonic acid, benzotriazol, and methyl phenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4,5-trichlorobenzene with sulfuric acid to form 2,4,5-trichloro-benzenesulfonic acid. This intermediate is then reacted with 2-benzotriazol-2-yl-4-methyl-phenol in the presence of a suitable esterification agent, such as thionyl chloride or phosphorus oxychloride, to yield the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, acids or bases for hydrolysis, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted trichlorobenzenes, while hydrolysis can produce 2-benzotriazol-2-yl-4-methyl-phenol and 2,4,5-trichlorobenzenesulfonic acid .

Scientific Research Applications

[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzotriazol group is known to interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the trichloro and sulfonic acid groups can participate in various biochemical reactions, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H12Cl3N3O3S

Molecular Weight

468.7g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C19H12Cl3N3O3S/c1-11-6-7-18(17(8-11)25-23-15-4-2-3-5-16(15)24-25)28-29(26,27)19-10-13(21)12(20)9-14(19)22/h2-10H,1H3

InChI Key

VRQPTWFTZICNHM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)N3N=C4C=CC=CC4=N3

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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